molecular formula C9H8ClF B135764 3-(2-Chloro-4-fluorophenyl)-1-propene CAS No. 128426-47-1

3-(2-Chloro-4-fluorophenyl)-1-propene

Cat. No.: B135764
CAS No.: 128426-47-1
M. Wt: 170.61 g/mol
InChI Key: UZJWZDVCADQARQ-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-fluorophenyl)-1-propene is an organic compound that features a propene group attached to a 2-chloro-4-fluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-4-fluorophenyl)-1-propene typically involves the reaction of 2-chloro-4-fluorobenzaldehyde with a suitable propene derivative under specific conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, where the aldehyde reacts with a propene derivative in the presence of a base such as sodium hydroxide or potassium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-fluorophenyl)-1-propene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted phenyl derivatives .

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-fluorophenyl)-1-propene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chloro-4-fluorophenyl)-1-propene is unique due to its specific combination of a propene group with a 2-chloro-4-fluorophenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-chloro-4-fluoro-1-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF/c1-2-3-7-4-5-8(11)6-9(7)10/h2,4-6H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJWZDVCADQARQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641235
Record name 2-Chloro-4-fluoro-1-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128426-47-1
Record name 2-Chloro-4-fluoro-1-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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